1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole derivatives with acylating agents followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting FGFRs, which are involved in cell proliferation and migration.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- can block the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[1,2-a]pyrazines
- Pyrrolo[2,3-d]pyrimidines
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl- stands out due to its potent inhibitory activity against multiple FGFR isoforms. This makes it a promising candidate for targeted cancer therapy compared to other similar compounds .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-2-13-5-8(11(16)17)7-3-6(10(14)15)4-12-9(7)13/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
BPVFOECGDYNUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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